molecular formula C9H11FO B1314314 3-(4-Fluorophenyl)propan-1-OL CAS No. 702-15-8

3-(4-Fluorophenyl)propan-1-OL

Cat. No. B1314314
CAS RN: 702-15-8
M. Wt: 154.18 g/mol
InChI Key: PJSWZGHHUVINHR-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)propan-1-ol is a chemical compound with the CAS Number: 702-15-8 . It has a molecular weight of 154.18 and its IUPAC name is 3-(4-fluorophenyl)-1-propanol . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 3-(4-Fluorophenyl)propan-1-ol involves several steps. One method involves the use of phosphorus tribromide in diethyl ether at 0℃ . Another method involves the use of carbon tetrabromide and triphenylphosphine in tetrahydrofuran at 20℃ .


Molecular Structure Analysis

The linear formula of 3-(4-Fluorophenyl)propan-1-ol is C9H11FO . The InChI code is 1S/C9H11FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 .


Physical And Chemical Properties Analysis

3-(4-Fluorophenyl)propan-1-ol is a liquid at room temperature . It has a molecular weight of 154.18 .

Scientific Research Applications

Pharmacokinetic Studies

Researchers have developed methods for detecting derivatives of "3-(4-Fluorophenyl)propan-1-OL" in biological samples, which are crucial for interpreting forensic as well as clinical cases. For instance, a study validated a method for the detection of 3-fluorophenmetrazine, a derivative, in serum, urine, and oral fluid, highlighting its pharmacokinetic properties including metabolism and elimination half-life (Grumann et al., 2019).

Antimicrobial Activity

Synthesis and evaluation of antimicrobial activity of derivatives have been conducted, with findings showing the potential for designing new antimicrobial agents. A study synthesized novel derivatives and evaluated their antimicrobial activity, contributing to the search for new therapeutic options (Nagamani et al., 2018).

Material Science and Synthetic Chemistry

Investigations into the vibrational spectroscopy and computational analysis of derivatives provide insights into their structural and electronic properties, aiding in material science research. For example, a study on 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone explored its experimental and theoretical vibrational spectral analysis, contributing to the understanding of molecular geometry and potential applications in materials science (Sert et al., 2014).

Safety And Hazards

The safety information for 3-(4-Fluorophenyl)propan-1-ol indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(4-fluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSWZGHHUVINHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548301
Record name 3-(4-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)propan-1-OL

CAS RN

702-15-8
Record name 3-(4-Fluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorophenyl)propan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A Grignard reagent was prepared from 4-bromo-1-fluorobenzene (8.0 g)., magnesium turnings (1.10 g), and iodine (one small crystal) in THF (40 ml). Oxetane (2.3 g) in THF (10 ml) was added at RT and the reaction mixture was heated at reflux overnight. The cooled solution was poured into aqueous saturated NH4Cl (100 ml), extracted with ER (2×150 ml) and the combined, dried (Na2SO4) extracts were evaporated. The residual oil was purified by flash chromatography over silica gel (Merck 9285, 0.5 cm wide column), eluting with ER- CX (1:5→1:3). The resultant oil was further purified by distillation to give the title compound (3.15 g) as a colourless oil, b.p. 150°/0.8 torr.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of 2.5 g (15 mmol) of 4-fluorocinnamic acid and 0.06 g of (PPh3)3RhCl (Wilkinson's catalyst) in 5 mL of Et3SiH was heated at 100° C. for 3 h. The reaction mixture was cooled to rt, and to it was added 20 mL of THF and 30 mL (30 mmol) of LiAlH4 (1 M in THF) and the reaction mixture was stirred at 40° C. for 3 h. The reaction mixture was cooled to rt and to it was successively added 3 mL of H2O, 3 mL of 15% KOH solution and 3 mL of H2O. The reaction mixture was filtered and the Al-salts were washed with ethyl acetate. The combined organic fraction was dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes: ethyl acetate, 4:1) to give 2.26 g of the title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
(PPh3)3RhCl
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a THF (200 mL) solution containing 3-(4-fluorophenyl)propanoic acid (33.6 g, 0.2 mol) was added a 1.0 M solution of LiAlH4 in Et2O (200 mL, 0.2 mol) over a period of 0.5 h. The resulting mixture was allowed to stir at RT for 18 h. The reaction was slowly quenched with H2O and the aqueous layer extracted (1×) with Et2O. The combined organic extracts were dried over MgSO4 and concentrated in vacuo. The resulting oil was used in the next step without further purification. Isolated 31.4 g (0.2 mol, 100% yield).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 3-(4-fluorophenyl)-propionic acid (4.20 g, 25 mmol) in tetrahydrofuran (10 mL) was stirred on an ice bath and treated with a solution of borane in tetrahydrofuran (1.0 M, 33 mL, 33 mmol) over 15 minutes. The resulting solution was stirred at room temperature for one hour. A mixture of tetrahydrofuran (5 mL) and water (5 mL) was added over 2 minutes. After 5 minutes of additional stirring, 4 mL of additional water was added, and solid potassium carbonate was added until the aqueous phase was saturated. The layers were separated and the aqueous phase was extracted three times with ethyl acetate. The combined organic phases were dried over sodium sulfate and concentrated to provide a colorless liquid (3.70 g, 96%) which was used without further purification. 1H NMR (300 MHz, CDCl3) δ7.16 (m, 2H), 6.99 (t, J=9 Hz, 2H), 3.69 (t, J=6 Hz, 2H), 2.70 (t, J=8 Hz, 2H), 1.87 (m, 2H), 1.50 (bs, 1H). Mass spec (CH4-CI) m/z 137.0 (M+H+-H2O).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)propan-1-OL
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Reactant of Route 3
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3-(4-Fluorophenyl)propan-1-OL
Reactant of Route 5
3-(4-Fluorophenyl)propan-1-OL
Reactant of Route 6
3-(4-Fluorophenyl)propan-1-OL

Citations

For This Compound
18
Citations
I Würtenberger, B Angermaier… - Journal of Medicinal …, 2013 - ACS Publications
In continuation of our effort to optimize the pharmacological profile of [1,2-diamino-1,2-bis(4-fluorophenyl)ethane]dichloridoplatinum(II) complexes, we synthesized [1,2-diamino-1-(4-…
Number of citations: 29 pubs.acs.org
A Isleyen, C Tanyeli, Ö Dogan - Tetrahedron: Asymmetry, 2006 - Elsevier
Kinetic resolutions of (±)-3-chloro-3-arylpropanols by lipase mediated acetylation are described for the first time. Acetylation with CCL provided the best enantioselectivity amongst the …
Number of citations: 19 www.sciencedirect.com
J An, DN Work, C Kenyon… - The Journal of organic …, 2014 - ACS Publications
A new sodium dispersion reagent has been evaluated for the reduction of esters. Na-D15, a sodium dispersion with sodium particle size of 5–15 μm, is a nonpyrophoric reagent that can …
Number of citations: 36 pubs.acs.org
M Han, X Ma, S Yao, Y Ding, Z Yan… - The Journal of …, 2017 - ACS Publications
A modified Bouveault–Blanc reduction has been developed for the synthesis of α,α-dideuterio alcohols from carboxylic acid esters. Sodium dispersions are used as the electron donor …
Number of citations: 40 pubs.acs.org
A Isleyen, O Dogan - Synthesis, 2006 - thieme-connect.com
A one-pot procedure was developed for the synthesis of 3-chloro-3-arylpropanols, which are important starting materials for the synthesis of biologically active benzanilide derivatives. …
Number of citations: 4 www.thieme-connect.com
A Kumari, SP Gholap… - Chemistry–An Asian …, 2019 - Wiley Online Library
A tandem IBX‐promoted oxidation of primary alcohol to aldehyde and opening of intermediate β,γ‐diolcarbonate aldehyde to (E)‐γ‐hydroxy‐α,β‐enal has been developed. Remarkably…
Number of citations: 9 onlinelibrary.wiley.com
B Zhang, H Li, Y Ding, Y Yan, J An - The Journal of Organic …, 2018 - ACS Publications
A practical and scalable single electron transfer reduction mediated by sodium dispersions has been developed for the reduction and reductive deuteration of tertiary amides. The …
Number of citations: 43 pubs.acs.org
A İşleyen - 2007 - open.metu.edu.tr
An unexpected tricyclic ether formation instead of acetate addition to the double bond of a norbornene derivative aroused our interest to explore the mechanism of this reaction. …
Number of citations: 5 open.metu.edu.tr
J Kim, H Jo, H Lee, H Choo, HJ Kim, AN Pae, YS Cho… - Molecules, 2017 - mdpi.com
A series of pyrimidine derivatives 4a–i were synthesized and evaluated for their binding affinities towards 5-HT 2C receptors. With regard to designed molecules 4a–i, the influence of …
Number of citations: 2 www.mdpi.com
MV Roldão, LG Souza‐Filho… - European Journal of …, 2020 - Wiley Online Library
In this paper we describe an approach for the synthesis of a set of new diversely di‐substituted cyclopentenones using Morita–Baylis–Hillman (MBH) adducts as building blocks. The …

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